molecular formula C15H31NO2 B8719751 n-Dodecyl-2-hydroxypropanamide CAS No. 5422-41-3

n-Dodecyl-2-hydroxypropanamide

Cat. No. B8719751
M. Wt: 257.41 g/mol
InChI Key: RXDLDIAVKHIASM-UHFFFAOYSA-N
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Patent
US05599483

Procedure details

25.34 g (0.1367 mol) of dodecylamine and 30 g of dioxane were fed into a 200-ml four-necked flask equipped with a stirrer, a dropping funnel and a thermometer to thereby prepare a transparent solution. Then, 9.85 g (0.1367 mol) of β-propiolactone was dropwise added to the transparent solution over a period of about 15 min. During this period, the temperature of the reaction system was maintained at 25° to 30° C. The obtained reaction mixture was further stirred at 30° C. for 5 hrs. The obtained crude product having a temperature of its melting point or above was dropwise added to 100 ml of hexane to crystallize. Thus, 28.93 g of N-dodecyl-2-hydroxypropionamide was obtained (yield: 82%). The infrared absorption spectrum data and 1H-NMR spectrum data of the obtained compound were as follows:
Quantity
25.34 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
9.85 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[O:14]1CC[O:17][CH2:16][CH2:15]1.[C:20]1(=O)OCC1>CCCCCC>[CH2:1]([NH:13][C:16](=[O:17])[CH:15]([OH:14])[CH3:20])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
25.34 g
Type
reactant
Smiles
C(CCCCCCCCCCC)N
Name
Quantity
30 g
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
9.85 g
Type
reactant
Smiles
C1(CCO1)=O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
was further stirred at 30° C. for 5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer, a dropping funnel
CUSTOM
Type
CUSTOM
Details
a thermometer to thereby prepare a transparent solution
WAIT
Type
WAIT
Details
During this period
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the reaction system was maintained at 25° to 30° C
CUSTOM
Type
CUSTOM
Details
The obtained reaction mixture
CUSTOM
Type
CUSTOM
Details
The obtained crude product
CUSTOM
Type
CUSTOM
Details
to crystallize

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(CCCCCCCCCCC)NC(C(C)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 28.93 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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